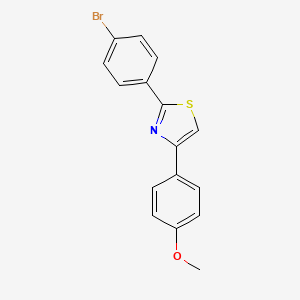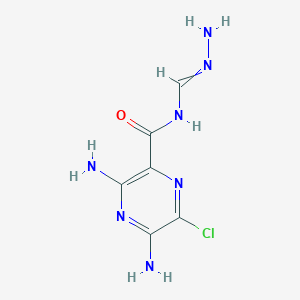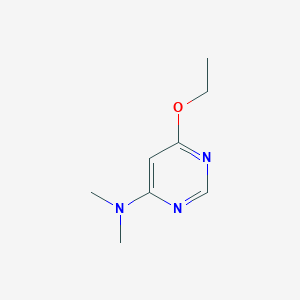
(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of an ethoxy group at the 6th position and a dimethylamine group at the 4th position on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine typically involves the reaction of 6-ethoxy-pyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are sourced in bulk, and the reaction is carried out in reactors designed to handle large volumes. The product is then purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The ethoxy or dimethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or ligand in studies involving pyrimidine-binding proteins or enzymes. Its ability to interact with biological macromolecules makes it useful in understanding biochemical pathways and mechanisms.
Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its structural features may impart specific biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and dimethylamine groups can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
- (6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl-amine
- (6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine
- (6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylmethyl-amine
Comparison: Compared to these similar compounds, (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine has unique structural features that may impart different chemical and biological properties. For example, the presence of the dimethylamine group can influence its reactivity and interaction with biological targets differently than the piperidinyl derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
6-ethoxy-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-4-12-8-5-7(11(2)3)9-6-10-8/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
MKLDLOHYHHALHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=NC(=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


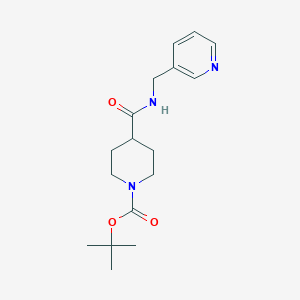
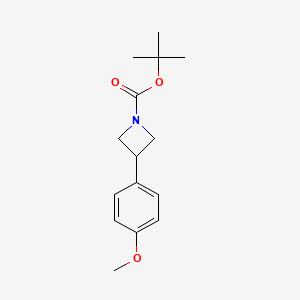
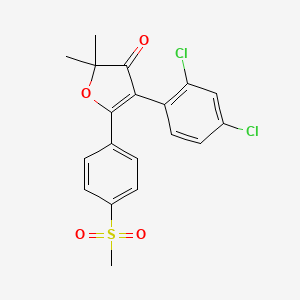

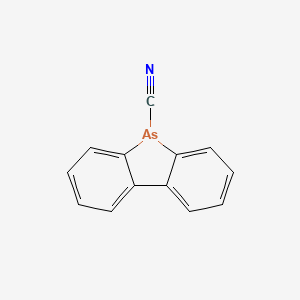
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)

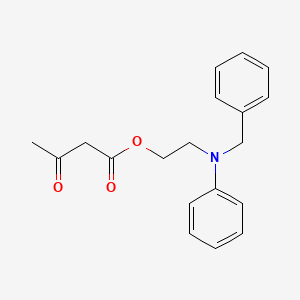
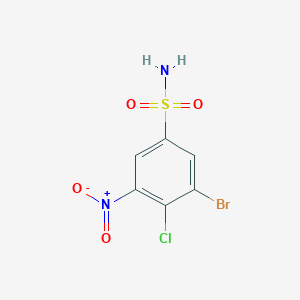
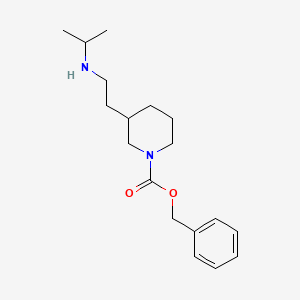
![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)
